molecular formula C8H5BrFNO2S B13619895 7-bromo-1H-indole-3-sulfonylfluoride

7-bromo-1H-indole-3-sulfonylfluoride

Cat. No.: B13619895
M. Wt: 278.10 g/mol
InChI Key: SDVJRMCEVAJPHO-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields of scientific research. The compound is characterized by the presence of a bromine atom at the 7th position, a sulfonyl group at the 3rd position, and a fluoride group attached to the sulfonyl group on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-indole-3-sulfonylfluoride typically involves multiple steps One common method starts with the bromination of indole to obtain 7-bromoindoleFinally, the sulfonyl group is converted to a sulfonyl fluoride using appropriate fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. Continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-1H-indole-3-sulfonylfluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-1H-indole-3-sulfonylfluoride include other indole derivatives with different substituents, such as:

  • 7-Bromo-1H-indole
  • 1H-indole-3-sulfonylfluoride
  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. The presence of both a bromine atom and a sulfonyl fluoride group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrFNO2S

Molecular Weight

278.10 g/mol

IUPAC Name

7-bromo-1H-indole-3-sulfonyl fluoride

InChI

InChI=1S/C8H5BrFNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H

InChI Key

SDVJRMCEVAJPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)F

Origin of Product

United States

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